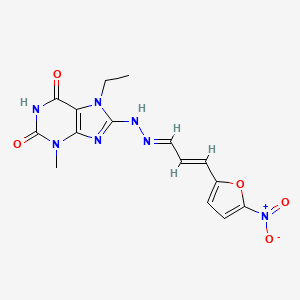![molecular formula C17H18N2O3S B5779927 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)
2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide, also known as DNTB, is a chemical compound that has been used in scientific research for various purposes. This compound is a nitrobenzamide derivative that has been synthesized using different methods.
Wirkmechanismus
2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide acts as a thiol-specific fluorophore and reacts with thiols to form a highly fluorescent product. The reaction involves the nucleophilic attack of the thiol group on the nitro group of 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide, resulting in the release of a proton and the formation of a thioether linkage. This reaction is reversible, and the fluorescence intensity of 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide can be used to monitor the concentration of thiols in a sample.
Biochemical and Physiological Effects:
2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide has been shown to be relatively non-toxic and has no known adverse effects on biological systems. It has been used in various in vitro and in vivo experiments to study the metabolism and toxicity of nitroaromatic compounds. 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide has also been used to study the activity and inhibition of GST enzymes, which play a critical role in detoxification processes in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide in lab experiments is its high sensitivity and selectivity for thiols. It can be used to detect thiols in complex biological samples, such as blood and tissue samples. Additionally, 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide is relatively easy to synthesize and has a high purity, which makes it suitable for use in various experiments. However, 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide has some limitations, such as its low solubility in aqueous solutions and its susceptibility to photobleaching.
Zukünftige Richtungen
There are several future directions for the use of 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide in scientific research. One direction is the development of new fluorescent probes based on the structure of 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide for detecting other biomolecules, such as amino acids and nucleotides. Another direction is the use of 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide in the development of new drugs that target GST enzymes for the treatment of diseases, such as cancer and neurodegenerative disorders. Additionally, 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide can be used in the development of new analytical methods for the detection of thiols in environmental samples, such as water and soil.
Synthesemethoden
The synthesis of 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide involves the reaction of 4-nitrothiophenol with 2,2-dimethylacryloyl chloride in the presence of a base. The reaction yields 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide as the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide has been used in scientific research as a fluorescent probe for detecting thiols and cysteine residues in proteins. It has also been used as a substrate for the enzyme glutathione S-transferase (GST), which is involved in detoxification processes in the body. 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide has been used to study the kinetics and mechanism of GST-catalyzed reactions. Additionally, 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide has been used as a model compound to study the metabolism and toxicity of nitroaromatic compounds.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[4-(4-nitrophenyl)sulfanylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)16(20)18-12-4-8-14(9-5-12)23-15-10-6-13(7-11-15)19(21)22/h4-11H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBLPCISEHITTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5779874.png)





![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)
![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5779913.png)


![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)
